molecular formula C20H11BrCl2N2O2 B11646139 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11646139
M. Wt: 462.1 g/mol
InChI Key: INTQPZRMPQNETG-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with bromine and dichlorophenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with 3,4-dichlorobenzoic acid under acidic conditions to form the benzoxazole ring.

    Bromination: The benzoxazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amidation: The final step involves the reaction of the brominated benzoxazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amine-substituted benzamide, while oxidation might produce a quinone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The dichlorophenyl group is particularly interesting for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific proteins makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and dichlorophenyl groups enhance its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,4-dichlorophenyl)benzamide
  • 2-bromo-N-(3,4-dichlorophenyl)benzamide
  • 3-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and dichlorophenyl groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H11BrCl2N2O2

Molecular Weight

462.1 g/mol

IUPAC Name

3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H11BrCl2N2O2/c21-13-3-1-2-11(8-13)19(26)24-14-5-7-18-17(10-14)25-20(27-18)12-4-6-15(22)16(23)9-12/h1-10H,(H,24,26)

InChI Key

INTQPZRMPQNETG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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